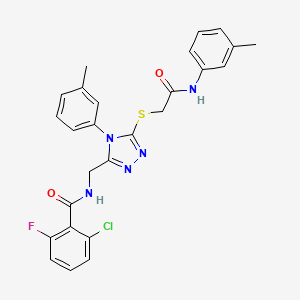
2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H23ClFN5O2S and its molecular weight is 524.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. It contains a triazole ring, which is known for its pharmacological properties, and a benzamide moiety that enhances its interaction with biological targets.
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer activity through multiple mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and AKT. For instance, related compounds have reported IC50 values in the low micromolar range (e.g., 0.075 μM for VEGFR-2 inhibition) .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways. This was evidenced by studies showing increased caspase activity following treatment with similar triazole derivatives .
- Cell Cycle Arrest : It has been observed that these compounds can cause cell cycle arrest at the S phase, leading to inhibited cell division and growth .
In Vitro Studies
In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.105 | Apoptosis induction, kinase inhibition |
| PC-3 | 2.15 | Apoptosis induction, kinase inhibition |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study involving a series of triazole derivatives showed promising results in treating liver carcinoma. The lead compound demonstrated significant tumor reduction in animal models when administered at specific dosages .
- Case Study 2 : Another study investigated the effects of a related benzamide derivative on prostate cancer cells. The results indicated a marked decrease in cell viability and an increase in apoptotic markers following treatment .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2S/c1-16-6-3-8-18(12-16)30-23(34)15-36-26-32-31-22(33(26)19-9-4-7-17(2)13-19)14-29-25(35)24-20(27)10-5-11-21(24)28/h3-13H,14-15H2,1-2H3,(H,29,35)(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRRQSQSTVMEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














